N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine
Description
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , is a chemical compound with the following structure:
Structure: C9H15NO4
This compound belongs to the class of piperidine carboxylates and exhibits intriguing properties that make it relevant in various scientific fields.
Properties
Molecular Formula |
C7H12N2O5S |
|---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2-[(1,1-dioxothietan-3-yl)carbamoyl-methylamino]acetic acid |
InChI |
InChI=1S/C7H12N2O5S/c1-9(2-6(10)11)7(12)8-5-3-15(13,14)4-5/h5H,2-4H2,1H3,(H,8,12)(H,10,11) |
InChI Key |
RGTULJGRJVYVGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine. One common approach involves the reaction of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate with appropriate reagents. The exact conditions may vary, but careful control of temperature, solvent, and reactant ratios is essential.
Industrial Production:: While industrial-scale production methods are proprietary, researchers have optimized synthetic routes to ensure efficient and cost-effective production of this compound.
Chemical Reactions Analysis
N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Building Block: Researchers use N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine as a building block in organic synthesis due to its versatile reactivity.
Medicinal Chemistry: It serves as a precursor for designing novel pharmaceutical compounds.
Enzyme Inhibition: Some derivatives inhibit specific enzymes, making them potential drug candidates.
Metabolism Studies: Researchers study its metabolism and pharmacokinetics.
Fine Chemicals: Industries use it in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism by which N-((1,1-Dioxidothietan-3-yl)carbamoyl)-N-methylglycine exerts its effects depends on the specific derivative. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
